molecular formula C14H23NO3 B2799605 tert-Butyl (2-oxospiro[3.5]nonan-7-yl)carbamate CAS No. 1440962-35-5

tert-Butyl (2-oxospiro[3.5]nonan-7-yl)carbamate

Cat. No.: B2799605
CAS No.: 1440962-35-5
M. Wt: 253.342
InChI Key: SPZQOGMHBFODOY-UHFFFAOYSA-N
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Description

tert-Butyl (2-oxospiro[3.5]nonan-7-yl)carbamate: is a chemical compound with the molecular formula C14H23NO3 and a molecular weight of 253.34 g/mol . It is known for its unique spirocyclic structure, which consists of a nonane ring fused to a carbamate group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-oxospiro[3.5]nonan-7-yl)carbamate typically involves the reaction of a spirocyclic ketone with tert-butyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2-oxospiro[3.5]nonan-7-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl (2-oxospiro[3.5]nonan-7-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for creating spirocyclic compounds .

Biology and Medicine: The compound is studied for its potential biological activities. It may serve as a precursor for the synthesis of bioactive molecules, including pharmaceuticals .

Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of tert-Butyl (2-oxospiro[3.5]nonan-7-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways .

Comparison with Similar Compounds

  • tert-Butyl (7-oxospiro[3.5]nonan-2-yl)carbamate
  • tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate

Uniqueness: tert-Butyl (2-oxospiro[3.5]nonan-7-yl)carbamate is unique due to its specific spirocyclic structure and the position of the carbamate group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .

Properties

IUPAC Name

tert-butyl N-(2-oxospiro[3.5]nonan-7-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-10-4-6-14(7-5-10)8-11(16)9-14/h10H,4-9H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPZQOGMHBFODOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2(CC1)CC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1440962-35-5
Record name tert-butyl N-{2-oxospiro[3.5]nonan-7-yl}carbamate
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